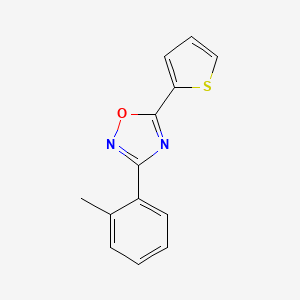
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-PROPENAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of propenamides. This compound features a benzodioxole ring and a thiadiazole ring, which are known for their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Thiadiazole Ring: This involves the reaction of appropriate thiosemicarbazides with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the benzodioxole and thiadiazole intermediates with a propenamide moiety under suitable conditions, such as using a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-PROPENAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and modulating biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-PROPENAMIDE: can be compared with other propenamides, benzodioxoles, and thiadiazoles.
Benzodioxole Derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Thiadiazole Derivatives: Exhibiting a range of activities, such as anti-inflammatory and antiviral effects.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other compounds.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-10(2)7-15-18-19-16(23-15)17-14(20)6-4-11-3-5-12-13(8-11)22-9-21-12/h3-6,8,10H,7,9H2,1-2H3,(H,17,19,20)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKMVHZRMMOSLC-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NN=C(S1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
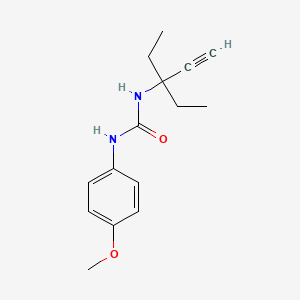

![5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5754828.png)

![4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5754846.png)

![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5754858.png)
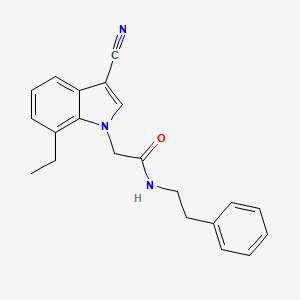
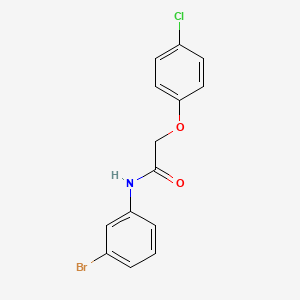
![4-(3-CHLORO-4-FLUOROPHENYL)-5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B5754872.png)
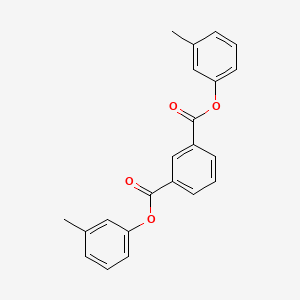

![2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid](/img/structure/B5754896.png)
